molecular formula C9H14N2O B061985 (S)-3-Methyl-5-(piperidin-2-yl)isoxazole CAS No. 164351-68-2

(S)-3-Methyl-5-(piperidin-2-yl)isoxazole

Cat. No. B061985
M. Wt: 166.22 g/mol
InChI Key: LYDIAGHQGYPMSY-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-Methyl-5-(piperidin-2-yl)isoxazole, also known as MPPI, is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. MPPI is a synthetic compound that belongs to the isoxazole family and has a unique chemical structure that makes it a promising candidate for several scientific research applications.

Mechanism Of Action

The mechanism of action of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular functions, including ion channel activity, calcium signaling, and protein folding. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been shown to bind to the sigma-1 receptor with high affinity, which leads to the modulation of these cellular functions.

Biochemical And Physiological Effects

(S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that (S)-3-Methyl-5-(piperidin-2-yl)isoxazole can modulate the activity of ion channels, including voltage-gated calcium channels and NMDA receptors. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has also been shown to increase the release of several neurotransmitters, including dopamine, serotonin, and acetylcholine. In vivo studies have shown that (S)-3-Methyl-5-(piperidin-2-yl)isoxazole can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

Advantages And Limitations For Lab Experiments

One of the main advantages of using (S)-3-Methyl-5-(piperidin-2-yl)isoxazole in laboratory experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is also relatively easy to synthesize, which makes it readily available for use in laboratory experiments. However, one of the limitations of using (S)-3-Methyl-5-(piperidin-2-yl)isoxazole in laboratory experiments is its potential toxicity. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole. One area of research is the development of more potent and selective sigma-1 receptor modulators based on the structure of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole. Another area of research is the investigation of the potential use of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the role of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole in the regulation of other cellular processes, such as protein folding and autophagy, is an area of research that requires further investigation.
Conclusion
In conclusion, (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is a promising compound that has potential applications in various scientific research fields. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this protein in various cellular processes. The synthesis of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is relatively straightforward, and its biochemical and physiological effects make it a promising candidate for the treatment of several neurological disorders. However, its potential toxicity at high concentrations is a limitation that requires further investigation. Overall, (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is a compound that warrants further study due to its potential applications in various scientific research fields.

Synthesis Methods

The synthesis of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole involves a multi-step process that includes the condensation of 2,3-dimethyl-2-butene-1-al with hydroxylamine hydrochloride to form the intermediate compound, which is then reacted with piperidine to produce the final product. The synthesis of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is relatively straightforward and can be achieved using standard laboratory techniques.

Scientific Research Applications

(S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been studied extensively for its potential application in various scientific research fields. One of the most significant applications of (S)-3-Methyl-5-(piperidin-2-yl)isoxazole is in the study of the central nervous system (CNS). (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been found to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in the regulation of various CNS functions. (S)-3-Methyl-5-(piperidin-2-yl)isoxazole has been shown to modulate the activity of the sigma-1 receptor, which has led to its potential use in the treatment of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

CAS RN

164351-68-2

Product Name

(S)-3-Methyl-5-(piperidin-2-yl)isoxazole

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-methyl-5-[(2S)-piperidin-2-yl]-1,2-oxazole

InChI

InChI=1S/C9H14N2O/c1-7-6-9(12-11-7)8-4-2-3-5-10-8/h6,8,10H,2-5H2,1H3/t8-/m0/s1

InChI Key

LYDIAGHQGYPMSY-QMMMGPOBSA-N

Isomeric SMILES

CC1=NOC(=C1)[C@@H]2CCCCN2

SMILES

CC1=NOC(=C1)C2CCCCN2

Canonical SMILES

CC1=NOC(=C1)C2CCCCN2

synonyms

Piperidine, 2-(3-methyl-5-isoxazolyl)-, (S)- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.